molecular formula C17H20N4O B3017821 4-Diethylaminobenzaldehyde isonicotinoyl hydrazone CAS No. 93726-13-7

4-Diethylaminobenzaldehyde isonicotinoyl hydrazone

Cat. No.: B3017821
CAS No.: 93726-13-7
M. Wt: 296.374
InChI Key: YOXXFXCVBGSQOI-CPNJWEJPSA-N
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Description

4-Diethylaminobenzaldehyde isonicotinoyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH- This compound is synthesized by the reaction of 4-diethylaminobenzaldehyde with isonicotinic acid hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-diethylaminobenzaldehyde isonicotinoyl hydrazone typically involves the condensation reaction between 4-diethylaminobenzaldehyde and isonicotinic acid hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Diethylaminobenzaldehyde isonicotinoyl hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazide and aldehyde.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Scientific Research Applications

4-Diethylaminobenzaldehyde isonicotinoyl hydrazone has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties. .

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as coordination polymers and metal-organic frameworks.

    Analytical Chemistry: Hydrazones are often used as reagents in analytical chemistry for the detection and quantification of various analytes.

Mechanism of Action

The mechanism of action of 4-diethylaminobenzaldehyde isonicotinoyl hydrazone involves its interaction with biological targets. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, the hydrazone linkage can interact with various enzymes and proteins, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid Hydrazide: A precursor in the synthesis of 4-diethylaminobenzaldehyde isonicotinoyl hydrazone, known for its use in tuberculosis treatment.

    4-Diethylaminobenzaldehyde: Another precursor, used in various organic synthesis reactions.

    Other Hydrazones: Compounds with similar structures and functional groups, often studied for their biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial and anticancer activities make it a compound of interest in various research fields .

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-21(4-2)16-7-5-14(6-8-16)13-19-20-17(22)15-9-11-18-12-10-15/h5-13H,3-4H2,1-2H3,(H,20,22)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXXFXCVBGSQOI-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93726-13-7
Record name ISONICOTINIC ACID (4-DIETHYLAMINO-BENZYLIDENE)-HYDRAZIDE
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